

# Physical and chemical properties of 1,4-Dibromo-2-chloro-5-methylbenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dibromo-2-chloro-5-methylbenzene

Cat. No.: B1316802

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## An In-depth Technical Guide to 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dibromo-2-chloro-5-methylbenzene**, a halogenated aromatic compound with potential applications in various fields, including pharmaceutical synthesis. This document collates available data on its molecular structure, physicochemical characteristics, and reactivity. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon the known properties and reactions of structurally similar compounds to infer potential characteristics and synthetic routes.

### Introduction

**1,4-Dibromo-2-chloro-5-methylbenzene**, also known as 4-Chloro-2,5-dibromotoluene, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a combination of bromine, chlorine, and methyl substituents on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The distinct electronic and steric effects of these functional groups can be exploited to achieve regioselective reactions, a critical aspect in the design and

synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Molecular and Physical Properties

The fundamental molecular and physical properties of **1,4-Dibromo-2-chloro-5-methylbenzene** are summarized in the table below. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting and boiling points are not consistently reported in the available literature.

Property	Value	Source
IUPAC Name	1,4-Dibromo-2-chloro-5-methylbenzene	<a href="#">[5]</a>
Synonyms	4-Chloro-2,5-dibromotoluene, Benzene, 1,4-dibromo-2-chloro-5-methyl-	<a href="#">[6]</a>
CAS Number	28667-41-6	<a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> Cl	<a href="#">[5]</a>
Molecular Weight	284.38 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Insoluble in water; likely soluble in non-polar organic solvents.	
XLogP3	4.2	<a href="#">[5]</a>

## Chemical Properties and Reactivity

The chemical behavior of **1,4-Dibromo-2-chloro-5-methylbenzene** is dictated by the interplay of its substituents on the aromatic ring.

### 3.1. Electrophilic Aromatic Substitution:

The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the bromine and chlorine atoms. However, the methyl group is an activating, ortho-, para-director. The directing effects of the halogens (ortho-, para-directing) and the methyl group will influence the regioselectivity of further substitution reactions. The steric hindrance from the existing substituents will also play a crucial role in determining the position of incoming electrophiles.

### 3.2. Nucleophilic Aromatic Substitution:

Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Given the substituents, this compound is unlikely to undergo nucleophilic aromatic substitution under standard conditions.

### 3.3. Metal-Catalyzed Cross-Coupling Reactions:

The bromine atoms are excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable building block for more complex molecules.

### 3.4. Formation of Organometallic Reagents:

The bromine atoms can react with metals like magnesium to form Grignard reagents or with lithium to form organolithium species. These reagents are highly reactive nucleophiles used to form new carbon-carbon bonds.

## Potential Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,4-Dibromo-2-chloro-5-methylbenzene** is not readily available in the reviewed literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of poly-substituted aromatic compounds.<sup>[7][8]</sup>

#### 4.1. Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the sequential halogenation and methylation of a simpler aromatic precursor. The order of these steps is crucial to ensure the desired regiochemistry.



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Caption: A possible retrosynthetic pathway for **1,4-Dibromo-2-chloro-5-methylbenzene**.

#### 4.2. Postulated Synthetic Protocol:

- **Chlorination of Toluene:** Toluene can be chlorinated using a chlorinating agent like chlorine gas ( $\text{Cl}_2$ ) in the presence of a Lewis acid catalyst such as iron(III) chloride ( $\text{FeCl}_3$ ) to yield a mixture of ortho- and para-chlorotoluene. The para-isomer, 4-chlorotoluene, would be the desired starting material for the subsequent steps and would need to be separated.
- **Nitration of 4-Chlorotoluene:** The separated 4-chlorotoluene can be nitrated using a mixture of concentrated nitric acid ( $\text{HNO}_3$ ) and concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ). The directing effects of the chloro (ortho-, para-) and methyl (ortho-, para-) groups would need to be carefully considered to achieve the desired regiochemistry.
- **Reduction of the Nitro Group:** The resulting nitro-chlorotoluene derivative can be reduced to the corresponding aniline using a reducing agent such as tin ( $\text{Sn}$ ) in the presence of hydrochloric acid ( $\text{HCl}$ ).
- **Sandmeyer Reaction:** The amino group of the aniline derivative can be converted to a diazonium salt using sodium nitrite ( $\text{NaNO}_2$ ) and a strong acid. Subsequent treatment with copper(I) bromide ( $\text{CuBr}$ ) would introduce the two bromine atoms, yielding the final product, **1,4-Dibromo-2-chloro-5-methylbenzene**.

Note: This is a generalized, postulated protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

## Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for **1,4-Dibromo-2-chloro-5-methylbenzene** is not available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

- <sup>1</sup>H NMR: Signals in the aromatic region ( $\delta$  7.0-8.0 ppm) corresponding to the two aromatic protons, and a singlet in the aliphatic region ( $\delta$  2.0-2.5 ppm) for the methyl protons. The coupling patterns of the aromatic protons would depend on their relative positions.
- <sup>13</sup>C NMR: Signals for the seven distinct carbon atoms, including four in the aromatic region and one for the methyl group. The chemical shifts of the carbons bonded to halogens would be significantly affected.
- IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-Br and C-Cl stretching vibrations in the fingerprint region.
- Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.

## Safety and Handling

A specific safety data sheet (SDS) for **1,4-Dibromo-2-chloro-5-methylbenzene** is not readily available. However, based on the data for structurally similar halogenated aromatic compounds, it should be handled with care.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Potential Hazards:

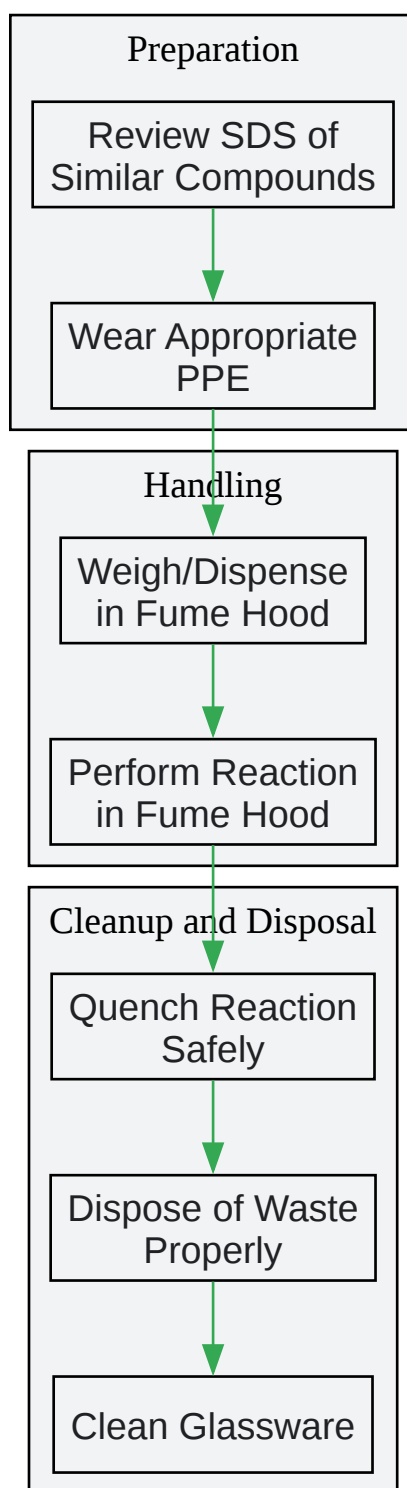
- Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[\[9\]](#)[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation if inhaled.[\[9\]](#)[\[12\]](#)
- Harmful if Swallowed or Inhaled.[\[9\]](#)

Recommended Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

The following diagram illustrates a general workflow for the safe handling and use of this chemical in a research setting.



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Caption: General laboratory workflow for handling halogenated aromatic compounds.

## Applications in Drug Development

While there is no specific information on the use of **1,4-Dibromo-2-chloro-5-methylbenzene** in drug development, its structural features suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of multiple halogen atoms allows for the exploration of halogen bonding interactions with biological targets and can be used to fine-tune the lipophilicity and metabolic stability of a drug candidate.<sup>[3][4][13]</sup> The methyl group can also be a key feature for steric interactions within a binding pocket.

## Conclusion

**1,4-Dibromo-2-chloro-5-methylbenzene** is a chemical compound with potential utility in organic synthesis, particularly in the development of complex aromatic molecules. This guide has summarized the available information on its physical and chemical properties. However, a significant lack of experimentally determined data necessitates further research to fully characterize this compound and explore its potential applications. The postulated synthetic route and predicted spectroscopic data provide a starting point for researchers interested in working with this molecule. As with any chemical, careful handling in accordance with safety best practices for similar compounds is essential.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 1,4-Dibromo-2-chloro-3-methylbenzene | C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>Cl | CID 44891208 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 6. 1,4-Dibromo-2-chloro-5-methylbenzene - CAS:28667-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. uis.no [uis.no]
- 8. youtube.com [youtube.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 28667-41-6 1,4-Dibromo-2-chloro-5-methylbenzene AKSci Z0477 [aksci.com]
- 13. namiki-s.co.jp [namiki-s.co.jp]
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#### Contact

Address: 3281 E Guasti Rd

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